molecular formula C13H15N3OS2 B2837740 (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone CAS No. 1396878-46-8

(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone

Cat. No.: B2837740
CAS No.: 1396878-46-8
M. Wt: 293.4
InChI Key: FSVNHEPPYXKDSB-UHFFFAOYSA-N
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Description

The compound "(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone" features a methanone core bridging two heterocyclic moieties: a 4-methyl-1,2,3-thiadiazole and a 4-(thiophen-3-yl)piperidine. The thiadiazole ring is known for its electron-deficient properties and role in medicinal chemistry, while the thiophene-substituted piperidine may enhance lipophilicity and influence pharmacokinetics . Potential applications include kinase inhibition or antimicrobial activity, inferred from structurally related molecules .

Properties

IUPAC Name

(4-methylthiadiazol-5-yl)-(4-thiophen-3-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS2/c1-9-12(19-15-14-9)13(17)16-5-2-10(3-6-16)11-4-7-18-8-11/h4,7-8,10H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVNHEPPYXKDSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article will delve into its biological properties, including antimicrobial, anticancer, and antiviral activities, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring fused with a thiophene moiety and a piperidine group, which are known for their diverse biological activities. The structural configuration is crucial for its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A structure-activity relationship (SAR) study highlighted that modifications at specific positions on the thiadiazole ring can enhance activity against various pathogens.

CompoundActivityMIC (μg/mL)Target Organisms
Thiadiazole Derivative AModerate32.6E. coli, S. aureus
Thiadiazole Derivative BHigh15.0C. albicans
(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanoneTBDTBDTBD

Studies have shown that compounds with a free amino group at position 2 of the thiadiazole scaffold exhibit moderate inhibitory activity against Gram-positive and Gram-negative bacteria .

2. Anticancer Activity

Thiadiazole derivatives have also been explored for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways.

In vitro studies demonstrated that certain thiadiazole compounds inhibit cancer cell proliferation effectively:

CompoundCell LineIC50 (μM)
Compound XHeLa10.5
Compound YMCF-78.7
(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanoneTBD

The anticancer activity is attributed to the ability of these compounds to interfere with cell cycle progression and induce apoptosis .

3. Antiviral Activity

Recent studies have indicated that certain thiadiazole derivatives possess antiviral properties, particularly against viral infections such as influenza and HIV. The antiviral mechanism may involve inhibition of viral replication or interference with viral entry into host cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against clinical isolates of E. coli and S. aureus. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antimicrobial activity compared to those with electron-donating groups .

Case Study 2: Anticancer Potential

In a separate investigation, several thiadiazole derivatives were tested against breast cancer cell lines. The study concluded that compounds with a thiophene moiety showed significant cytotoxic effects, suggesting that the incorporation of such moieties can enhance anticancer activity .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing thiadiazole and piperidine moieties exhibit notable anticancer properties. The incorporation of these functional groups enhances the cytotoxic activity against various cancer cell lines.

Compound Cell Line IC50 (µM) Reference
Compound AMCF-712.5
Compound BA5490.2
Compound CHeLa4.2

A study demonstrated that derivatives of thiadiazoles showed enhanced antitumor activity when modified with piperidine structures, suggesting a structure–activity relationship that favors these modifications for increased efficacy against breast and lung cancers .

Antimicrobial Properties

Thiadiazole derivatives have also been explored for their antimicrobial activities. The presence of the thiophene ring in the structure significantly contributes to the compound's effectiveness against various pathogens.

Compound Pathogen Activity Reference
Compound DE. coliInhibition Zone (mm)
Compound ES. aureusInhibition Zone (mm)
Compound FC. albicansMIC (µg/mL)

Research indicates that compounds similar to (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone exhibit significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

Cytotoxic Mechanism

The cytotoxicity of thiadiazole derivatives is often attributed to their ability to induce apoptosis in cancer cells through various pathways, including:

  • Inhibition of tubulin polymerization , leading to cell cycle arrest.
  • Activation of caspases , which are crucial for the apoptotic process.

Antimicrobial Mechanism

For antimicrobial activity, the proposed mechanisms include:

  • Disruption of bacterial cell membranes.
  • Interference with nucleic acid synthesis.

Anticancer Study

In a recent study published in MDPI, a series of thiadiazole-based compounds were synthesized and evaluated for their anticancer properties against multiple cell lines. The study highlighted that modifications at specific positions of the thiadiazole ring significantly enhanced cytotoxicity against MCF-7 and A549 cell lines .

Antimicrobial Study

Another study focused on evaluating the antimicrobial efficacy of thiadiazole derivatives against clinical isolates of E. coli and S. aureus. The results indicated promising inhibitory effects, suggesting that these compounds could serve as templates for new antibiotic development .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,2,3-thiadiazole moiety is reactive toward nucleophilic substitution, particularly at the C-4 and C-5 positions. This reactivity is enhanced by the electron-withdrawing nature of the sulfur and nitrogen atoms.

Example reaction :
Replacement of the methyl group on the thiadiazole with amines or thiols under basic conditions:

(4-Methyl-thiadiazolyl)+NH2RBase(4-RNH-thiadiazolyl)+CH3OH\text{(4-Methyl-thiadiazolyl)} + \text{NH}_2\text{R} \xrightarrow{\text{Base}} \text{(4-RNH-thiadiazolyl)} + \text{CH}_3\text{OH}

Yields for analogous thiadiazole substitutions range from 45–78% , depending on the nucleophile and solvent .

Electrophilic Substitution on the Thiophene Ring

The thiophene substituent undergoes electrophilic aromatic substitution (EAS) at the α-positions (C-2 and C-5). Halogenation and nitration are well-documented:

Nitration :

(Thiophen-3-yl)+HNO3H2SO4(3-Nitro-thiophen-5-yl)\text{(Thiophen-3-yl)} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{(3-Nitro-thiophen-5-yl)}

Reaction conditions: 0–5°C , 2 hours, yielding 62–85% .

Halogenation :
Bromination with Br₂ in CCl₄ produces 3-bromo-thiophene derivatives in 70–92% yield .

Piperidine Ring Functionalization

The piperidine nitrogen participates in alkylation and acylation reactions:

Acylation :

(Piperidin-1-yl)+RCOClEt3N(N-Acyl-piperidinyl)\text{(Piperidin-1-yl)} + \text{RCOCl} \xrightarrow{\text{Et}_3\text{N}} \text{(N-Acyl-piperidinyl)}

Reaction efficiency depends on steric hindrance, with yields of 55–88% .

Alkylation :
Quaternary ammonium salts form via reaction with alkyl halides (e.g., CH₃I):

(Piperidin-1-yl)+CH3I(N-Methyl-piperidinium iodide)\text{(Piperidin-1-yl)} + \text{CH}_3\text{I} \rightarrow \text{(N-Methyl-piperidinium iodide)}

Reported yields: 68–94% .

Cyclization Reactions

The compound serves as a precursor in heterocycle-forming reactions:

Thiadiazole-piperidine cyclization :
Under acidic conditions, intramolecular cyclization produces bicyclic thiadiazolo-piperidines :

(Thiadiazolyl-piperidinyl)HCl, ΔBicyclic product\text{(Thiadiazolyl-piperidinyl)} \xrightarrow{\text{HCl, Δ}} \text{Bicyclic product}

Yields: 40–60% .

Cross-Coupling Reactions

The thiophene ring participates in Suzuki-Miyaura couplings with boronic acids:

Example :

(Thiophen-3-yl)+Ar-B(OH)2Pd(PPh3)4(3-Aryl-thiophen-5-yl)\text{(Thiophen-3-yl)} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{(3-Aryl-thiophen-5-yl)}

Optimized conditions: DMAC solvent, 100°C, 2 hours , yields 46–75% .

Comparative Reaction Data

Key reactions and their outcomes are summarized below:

Reaction TypeConditionsYield (%)Key Byproducts
Thiadiazole nitrationHNO₃/H₂SO₄, 0–5°C, 2h62–85Isomeric nitro products
Piperidine acylationRCOCl/Et₃N, RT, 6h55–88Diacylated species
Thiophene brominationBr₂/CCl₄, 25°C, 1h70–92Dibrominated adducts
Suzuki couplingPd(PPh₃)₄, DMAC, 100°C, 2h46–75Homocoupling products

Mechanistic Insights

  • Thiadiazole reactivity : Enhanced by resonance stabilization of transition states during substitution .

  • Piperidine acylation : Follows a two-step mechanism involving initial deprotonation and subsequent nucleophilic attack.

  • Thiophene EAS : Directed by the electron-donating effects of the sulfur atom .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

a) (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone
  • Structural Difference : Replaces the thiophen-3-yl group with a pyridazin-3-yloxy substituent.
  • Bioactivity: Pyridazine derivatives often target enzymes like phosphodiesterases, suggesting divergent therapeutic applications .
b) (4-(Aminomethyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
  • Structural Difference: Substitutes thiophen-3-yl with an aminomethyl group.
  • Implications: Basicity: The aminomethyl group introduces a basic nitrogen, altering ionization states at physiological pH.

Heterocyclic Core Modifications

a) 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one
  • Structural Difference: Replaces the thiadiazole-methanone core with a pyrazolone-benzothiazole system.
  • Implications: Electrophilicity: The pyrazolone ring may enhance electrophilic reactivity, increasing interactions with nucleophilic biological targets (e.g., cysteine residues in enzymes) .

Comparative Data Table

Compound Name Piperidine Substituent Core Structure Key Properties Commercial Status
(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone Thiophen-3-yl Thiadiazole-methanone Moderate lipophilicity, potential kinase inhibition Not specified
(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone Pyridazin-3-yloxy Thiadiazole-methanone High polarity, phosphodiesterase target Unknown
(4-(Aminomethyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone Aminomethyl Thiadiazole-methanone Basic nitrogen, discontinued Discontinued
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one N/A Pyrazolone-benzothiazole Electrophilic reactivity, antioxidant Research-only

Research Findings and Implications

  • Thiophene vs. Pyridazine : The thiophene substituent likely enhances blood-brain barrier penetration due to its aromatic, lipophilic nature, whereas pyridazine may favor solubility in polar environments .

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